N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine
Description
N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine: is a complex organic compound characterized by its unique structure, which includes a hexahydroacenaphthylene core and an oxan-4-amine group
Properties
IUPAC Name |
N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-12-4-2-6-15-16(11-13(5-1)17(12)15)18-14-7-9-19-10-8-14/h2,4,6,13-14,16,18H,1,3,5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOUDZHOURGBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C3=CC=CC(=C23)C1)NC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine typically involves multiple steps. One common method starts with the preparation of the hexahydroacenaphthylene core, which can be achieved through hydrogenation of acenaphthylene. The oxan-4-amine group is then introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with an oxirane derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions: N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds or alter its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or other nucleophiles/electrophiles are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine is used as a building block for synthesizing more complex molecules
Biology: This compound may be explored for its biological activity, including potential uses as a pharmaceutical intermediate or in the development of new drugs. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound could be investigated for their pharmacological properties. Research may focus on their efficacy, safety, and potential as therapeutic agents for various diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new industrial products and processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Acenaphthene: A related compound with a similar core structure but lacking the oxan-4-amine group.
Tetrahydroacenaphthylene: Another similar compound with a partially hydrogenated acenaphthylene core.
Uniqueness: N-(1,2,3,3a,4,5-hexahydroacenaphthylen-1-yl)oxan-4-amine is unique due to the presence of both the hexahydroacenaphthylene core and the oxan-4-amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
